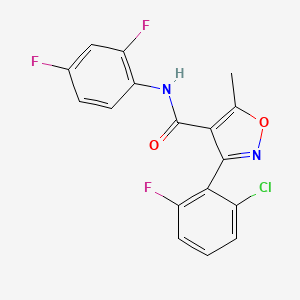
N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide, also known as ETAA, is a chemical compound that has gained significant attention in the field of scientific research. ETAA is a small molecule that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to induce apoptosis in cancer cells, potentially through the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide can inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have also demonstrated the anti-inflammatory and anti-cancer properties of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide, with studies showing that the compound can reduce inflammation and inhibit tumor growth in animal models.
实验室实验的优点和局限性
One of the advantages of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide is its relatively simple synthesis method, which makes it easily accessible for scientific research. Additionally, N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have multiple biological activities, making it a versatile compound for studying various diseases and biological processes. However, one limitation of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide and its potential side effects.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide. One potential area of research is the development of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide-based therapies for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to understand the anti-cancer properties of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide and its potential use in cancer therapy. Finally, the development of more potent and selective N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide analogs could lead to the development of more effective therapies for various diseases.
合成方法
The synthesis of N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide can be achieved through a simple one-pot reaction between 4-ethoxybenzaldehyde and 2-thiophenecarboxylic acid. The reaction is catalyzed by triethylamine and uses acryloyl chloride as the acylating agent. The resulting product is then purified using column chromatography to obtain pure N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide. The yield of the synthesis is typically around 60%, and the purity of the compound can be confirmed using various analytical techniques, including NMR and mass spectrometry.
科学研究应用
N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(4-ethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have anti-bacterial properties, making it a potential treatment for bacterial infections.
属性
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-2-18-13-7-5-12(6-8-13)16-15(17)10-9-14-4-3-11-19-14/h3-11H,2H2,1H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJUUMGSXVMLS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-ethoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)

![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)
![N'-{[1-(3-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5802132.png)
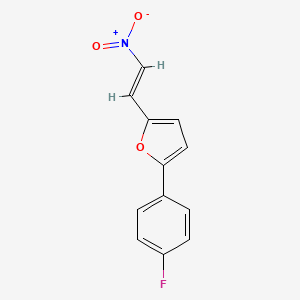
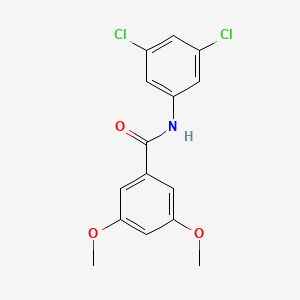
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)
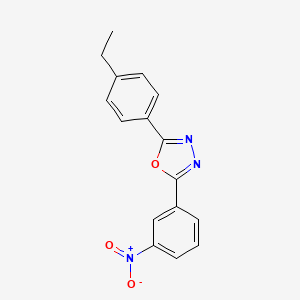
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)
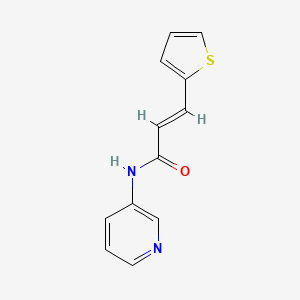


![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)
